molecular formula C12H9Cl2NO2 B5585081 2,5-dichloro-N-(furan-2-ylmethyl)benzamide CAS No. 65861-77-0

2,5-dichloro-N-(furan-2-ylmethyl)benzamide

Cat. No.: B5585081
CAS No.: 65861-77-0
M. Wt: 270.11 g/mol
InChI Key: VCKZBQBCFDULCS-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(furan-2-ylmethyl)benzamide is an organic compound with the molecular formula C12H9Cl2NO2 It is characterized by the presence of two chlorine atoms attached to a benzene ring, a furan ring, and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(furan-2-ylmethyl)benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with furan-2-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2,5-Dichlorobenzoyl chloride+Furan-2-ylmethanamineThis compound+HCl\text{2,5-Dichlorobenzoyl chloride} + \text{Furan-2-ylmethanamine} \rightarrow \text{this compound} + \text{HCl} 2,5-Dichlorobenzoyl chloride+Furan-2-ylmethanamine→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-(furan-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The furan ring can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The amide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions can be employed for hydrolysis.

Major Products Formed

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized furan derivatives.

    Reduction: Reduced furan derivatives.

    Hydrolysis: 2,5-Dichlorobenzoic acid and furan-2-ylmethanamine.

Scientific Research Applications

2,5-Dichloro-N-(furan-2-ylmethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antibacterial and antifungal properties.

    Materials Science: Used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Employed in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(furan-2-ylmethyl)benzamide is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amide and furan functionalities. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-N-(furan-2-ylmethyl)benzamide
  • 2,5-Dichloro-N-(2-furanylmethyl)benzamide
  • 4-Chloro-N-(furan-2-ylmethyl)benzamide

Uniqueness

2,5-Dichloro-N-(furan-2-ylmethyl)benzamide is unique due to the specific positioning of the chlorine atoms on the benzene ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs.

Properties

IUPAC Name

2,5-dichloro-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO2/c13-8-3-4-11(14)10(6-8)12(16)15-7-9-2-1-5-17-9/h1-6H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKZBQBCFDULCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351089
Record name ST008682
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65861-77-0
Record name ST008682
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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